Hordenine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

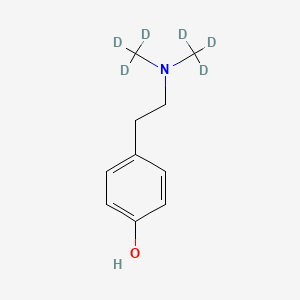

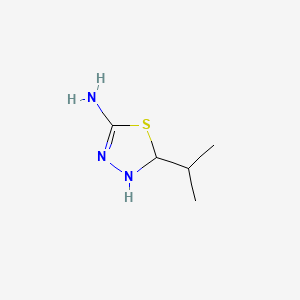

Hordenine-d6 is a deuterium-labeled derivative of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, particularly in barley (Hordeum vulgare). The compound is chemically known as 4-(2-dimethylaminoethyl)phenol-d6 and has the molecular formula C10H9D6NO. This compound is primarily used as a stable isotope-labeled compound in scientific research to study metabolic pathways and pharmacokinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hordenine-d6 typically involves the deuteration of hordenine. One common method is the reductive amination of deuterated tyramine. The process begins with the conversion of L-tyrosine to tyramine, followed by N,N-dimethylation using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of biocatalysts and green chemistry principles is also explored to enhance sustainability and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Hordenine-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to its amine form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hordenine-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of hordenine in biological systems.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of hordenine.

Neuropharmacology: Investigated for its role as a dopamine receptor agonist and its potential effects on the central nervous system.

Anti-inflammatory Research: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like ulcerative colitis and acute lung injury.

Wirkmechanismus

Hordenine-d6 exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine D2 receptor. It acts as an agonist, leading to sustained receptor activation. This interaction influences central dopaminergic pathways linked to the reward system. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tyramine: A biogenic amine and precursor to hordenine.

N,N-Dimethyltyramine: A structural analog of hordenine with similar pharmacological properties.

Phenethylamine: The parent compound of the phenethylamine class of alkaloids.

Uniqueness

Hordenine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing and quantifying metabolic pathways. Its stable isotope labeling provides enhanced accuracy in pharmacokinetic studies compared to its non-deuterated counterparts .

Eigenschaften

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

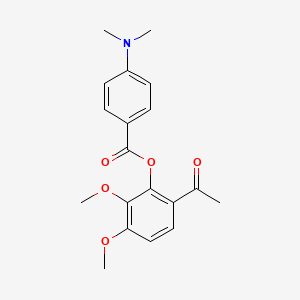

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)